4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
Overview
Description
4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core dihydropyrimidinone structure. One common approach is the Biginelli reaction, which involves the condensation of an ethoxy-substituted phenol, a nitro-substituted compound, and an aldehyde in the presence of a catalyst such as piperidine or acetic acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, such as in the treatment of cardiovascular diseases and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one: Similar structure but lacks the ethoxy group.
4-(3,4-Dimethoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one: Contains additional methoxy group on the phenyl ring.
4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the nitro group.
Uniqueness: The presence of both ethoxy and methoxy groups on the phenyl ring, along with the nitro and methyl substituents, gives this compound unique chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-4-22-10-6-5-9(7-11(10)21-3)12-13(17(19)20)8(2)15-14(18)16-12/h5-7,12H,4H2,1-3H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUHRZFDPWMVKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319597 | |
Record name | 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802521 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300668-52-4 | |
Record name | 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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